1,2,4,8,9-Pentachlorodibenzo-p-dioxin

Description

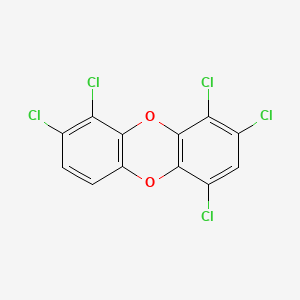

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,8,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-7-11(8(4)16)19-12-9(17)5(14)3-6(15)10(12)18-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLFLRKEOJCTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074109 | |

| Record name | 1,2,4,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82291-38-1 | |

| Record name | 1,2,4,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,8,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKB2VLW475 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Sources of 1,2,4,8,9 Pentachlorodibenzo P Dioxin

Anthropogenic Sources and Formation Pathways

The formation of 1,2,4,8,9-PeCDD is linked to thermal and chemical processes involving chlorine and organic matter. Industrial activities are the primary sources of its release into the environment.

Industrial Processes and Byproduct Formation

A number of industrial processes have been identified as sources of polychlorinated dibenzo-p-dioxins, including the 1,2,4,8,9-PeCDD isomer.

Table 1: Representative PCDD Congener Distribution in Municipal Solid Waste Incinerator (MSWI) Emissions

| Congener Group | Percentage of Total PCDDs |

| Tetrachlorodibenzo-p-dioxins (TCDDs) | Varies |

| Pentachlorodibenzo-p-dioxins (PeCDDs) | Varies |

| Hexachlorodibenzo-p-dioxins (HxCDDs) | Varies |

| Heptachlorodibenzo-p-dioxins (HpCDDs) | Often a major contributor |

| Octachlorodibenzo-p-dioxin (OCDD) | Often a major contributor |

Note: This table represents a general distribution. The specific percentage of 1,2,4,8,9-PeCDD would be a fraction of the total PeCDDs and can differ significantly between facilities.

The manufacturing of certain chlorinated pesticides has been a historical source of dioxin contamination. Specifically, technical-grade pentachlorophenol (PCP), a wood preservative, is known to contain various PCDD congeners as impurities. nih.gov The production process of PCP can lead to the formation of hexa-, hepta-, and octachlorodibenzo-p-dioxins. nih.gov While the primary focus has often been on the higher chlorinated congeners, pentachlorodibenzo-p-dioxins, including the 1,2,4,8,9-isomer, can also be present. The composition of these impurities can vary depending on the manufacturing process. wikipedia.org

The use of chlorine-based bleaching agents in the pulp and paper industry has been identified as a source of PCDDs. mdpi.com The reaction of chlorine with lignin (B12514952) and other organic compounds in the wood pulp can generate a range of chlorinated organic compounds, including dioxins. tappi.org While regulatory changes and process modifications, such as the substitution of elemental chlorine with chlorine dioxide, have significantly reduced dioxin formation, historical contamination from these processes may still be present in the environment. The presence of 1,2,4,8,9-PeCDD in pulp and paper mill effluents and sludges is possible as part of the complex mixture of PCDD congeners formed during chlorine bleaching.

The combustion of a wide range of chlorinated organic materials and fuels can lead to the formation of PCDDs. This includes the burning of plastics such as polyvinyl chloride (PVC), industrial chemical waste, and fossil fuels. The presence of chlorine, a carbon source, and a catalyst (such as copper) in combustion systems provides the necessary conditions for dioxin synthesis. The specific isomer patterns, including the formation of 1,2,4,8,9-PeCDD, are influenced by the fuel composition and combustion conditions.

Molecular Mechanisms of Dioxin Formation from Precursors

The formation of 1,2,4,8,9-PeCDD and other dioxins occurs through complex chemical reactions, which can be broadly categorized into two main pathways: de novo synthesis and precursor-mediated synthesis.

De novo synthesis involves the formation of dioxins from elemental carbon and a chlorine source in the presence of oxygen and a metal catalyst, typically copper, at temperatures between 200 and 400°C. This process is particularly relevant in the post-combustion zones of incinerators, where carbonaceous particles in fly ash react with chlorine-containing compounds in the flue gas. The mechanism involves a series of steps including the oxidation of the carbon matrix and subsequent chlorination to form the dibenzo-p-dioxin (B167043) structure.

Precursor-mediated synthesis involves the chemical transformation of chlorinated aromatic compounds, known as precursors, into dioxins. Common precursors include chlorophenols, chlorobenzenes, and polychlorinated biphenyls (PCBs). These reactions can occur in the gas phase at high temperatures (above 500°C) or at lower temperatures on the surface of fly ash particles. The condensation of two chlorophenol molecules is a well-known pathway for PCDD formation. The specific substitution pattern of the resulting dioxin congener is dependent on the structure of the precursor molecules. For example, the condensation of specific pentachlorophenol isomers could theoretically lead to the formation of 1,2,4,8,9-PeCDD, although the precise reaction pathways for this specific isomer are not extensively detailed in available literature.

Natural Sources and Environmental Release Mechanisms

Volcanic Activity and Geogenic Formation

Volcanic eruptions are a recognized natural source of dioxins. wikipedia.org The high temperatures and presence of chlorine and organic matter in volcanic plumes can lead to the formation of a range of PCDD congeners. While studies have analyzed volcanic emissions for dioxins, detailed congener profiles that specifically identify and quantify the 1,2,4,8,9-isomer are not prevalent in the reviewed literature. The general understanding is that a mixture of congeners is produced, with the specific composition depending on the conditions of the eruption.

Environmental Transport and Distribution

Once released into the environment, the transport and distribution of PCDDs are governed by their physical-chemical properties, such as vapor pressure and water solubility.

Atmospheric Transport and Deposition

PCDDs can be transported over long distances in the atmosphere, either in the vapor phase or adsorbed to particulate matter. nih.gov This long-range transport is a key mechanism for the global distribution of these compounds. researchgate.netmdpi.com The extent to which a specific congener is transported in the vapor phase versus on particles is related to its volatility, which is influenced by the degree of chlorination. Generally, less chlorinated congeners are more volatile.

Atmospheric deposition, through both wet (rain and snow) and dry (particle settling) processes, is the primary way that PCDDs are transferred from the atmosphere to terrestrial and aquatic ecosystems. aaqr.orgaaqr.org Studies have measured the atmospheric deposition of total PCDDs and provided data for some of the more commonly studied congeners, but specific deposition rates for 1,2,4,8,9-Pentachlorodibenzo-p-dioxin are not well-established.

Aquatic Distribution and Sediment Affinity

Due to their low water solubility and high lipophilicity (tendency to dissolve in fats), PCDDs strongly associate with organic matter in aquatic environments. epa.gov When they enter water bodies, they tend to partition from the water column to suspended particles and ultimately accumulate in the sediment. nih.gov This makes sediments a major sink and long-term reservoir for dioxins in the aquatic environment.

Soil Contamination and Persistence

Soil is another major environmental reservoir for PCDDs. mdpi.com Contamination occurs primarily through atmospheric deposition. Once in the soil, dioxins are highly persistent due to their resistance to microbial degradation and their strong binding to soil organic matter. mdpi.comresearchgate.net This binding limits their mobility and leaching into groundwater.

The persistence of a dioxin congener in soil is often described by its half-life. While half-lives for some of the most studied congeners, like 2,3,7,8-TCDD, have been estimated to be in the range of years to decades, specific persistence data and half-life values for this compound in soil are not well-documented. epa.govca.gov The rate of degradation can be influenced by factors such as soil type, microbial activity, and sunlight exposure at the surface. mdpi.comnih.gov

Bioaccumulation and Biomagnification in Ecological Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher than in the surrounding medium. Biomagnification, a related but distinct process, involves the increasing concentration of a substance in organisms at successively higher levels in a food chain. For persistent and lipophilic compounds like PCDDs, these processes are of particular concern.

The uptake and accumulation of PCDDs in living organisms are largely driven by their physicochemical properties. These compounds are highly lipophilic, meaning they have a strong affinity for fats and lipids, and are poorly soluble in water. This leads to their partitioning from water and sediment into the fatty tissues of aquatic and terrestrial organisms.

The primary routes of uptake for 1,2,4,8,9-PeCDD in biota are expected to be through direct absorption from contaminated environmental media (e.g., water, sediment, soil) and, more significantly, through the diet. In aquatic environments, fish and other organisms can absorb dioxins directly from the water through their gills and skin, as well as by ingesting contaminated sediment and food. For terrestrial animals, the principal pathway of exposure is the ingestion of contaminated soil, vegetation, and prey.

Once absorbed, the lipophilic nature of 1,2,4,8,9-PeCDD would cause it to be stored in the adipose (fat) tissues of organisms. The persistence of this compound, being resistant to metabolic breakdown, would lead to its long-term retention and accumulation over the organism's lifetime.

The transfer of 1,2,4,8,9-PeCDD through the food chain is a critical aspect of its environmental dynamics. As smaller organisms containing the compound are consumed by larger predators, the dioxin is transferred and can become increasingly concentrated at higher trophic levels. This process of trophic magnification is a hallmark of persistent, bioaccumulative, and toxic (PBT) substances.

The bioaccumulation potential of PCDDs is not uniform across all congeners. The number and position of chlorine atoms on the dibenzo-p-dioxin structure significantly influence a congener's environmental behavior and biological activity. Generally, the 2,3,7,8-substituted congeners are considered the most toxic and have been the most extensively studied.

The bioaccumulation potential of a specific congener is often quantified using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biota-Sediment Accumulation Factor (BSAF).

Bioconcentration Factor (BCF): Measures the uptake of a chemical from the surrounding water only.

Bioaccumulation Factor (BAF): Considers uptake from all environmental sources, including water, food, and sediment.

Biota-Sediment Accumulation Factor (BSAF): Describes the partitioning of a chemical between an organism and the sediment it inhabits.

While specific BCF, BAF, and BSAF values for 1,2,4,8,9-PeCDD are not available in the reviewed literature, studies on other pentachlorodibenzo-p-dioxins can provide some insight. For example, research on other PeCDD congeners has shown significant bioaccumulation potential. However, it has also been observed that the bioaccumulation of highly chlorinated dioxins can sometimes be lower than that of their less chlorinated counterparts. This may be due to factors such as reduced bioavailability from sediment and slower uptake rates across biological membranes.

The table below presents a hypothetical framework for the kind of data that would be necessary to fully characterize the bioaccumulation potential of 1,2,4,8,9-PeCDD, alongside illustrative data for other PCDD congeners to provide context.

Table 1: Bioaccumulation Parameters for Selected PCDD Congeners (Note: Data for 1,2,4,8,9-PeCDD is not available and is included for illustrative purposes only)

| Congener | Log Kow (Octanol-Water Partition Coefficient) | Bioconcentration Factor (BCF) | Biota-Sediment Accumulation Factor (BSAF) | Trophic Magnification Factor (TMF) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 6.8 | High | Moderate to High | >1 |

| This compound | Estimated 7.1 | Data not available | Data not available | Data not available |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 7.1 | High | Moderate | >1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 7.6 | Moderate to High | Moderate | >1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 8.0 | Moderate | Low to Moderate | Variable |

| Octachlorodibenzo-p-dioxin | 8.2 | Low to Moderate | Low | <1 |

Advanced Analytical Methodologies for 1,2,4,8,9 Pentachlorodibenzo P Dioxin

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,2,4,8,9-Pentachlorodibenzo-p-dioxin is the quantitative extraction of the analyte from the sample matrix. epa.gov The choice of extraction method is highly dependent on the physical and chemical properties of the sample matrix. epa.govepa.gov To ensure accuracy, an isotopically labeled internal standard is added to the sample before extraction, a key step in the highly precise isotope dilution quantification method. food-safety.comwell-labs.com

Matrix-Specific Extraction Procedures

Different environmental and biological matrices necessitate tailored extraction protocols to efficiently isolate PCDDs.

Soils, Sediments, and Fly Ash: For solid matrices like soil, sediment, and fly ash, toluene-based Soxhlet extraction is a well-established and robust method. epa.govresearchgate.net Pressurized fluid extraction (PFE), also known as accelerated solvent extraction (ASE), offers a faster alternative, using solvents like toluene (B28343) or acetone/toluene mixtures at elevated temperatures and pressures. epa.govepa.govfrontiersin.org

Aqueous Samples: Liquid-liquid extraction using solvents such as methylene (B1212753) chloride is a common procedure for water samples. epa.gov Solid-phase extraction (SPE) is another viable option for aqueous matrices. epa.gov

Biological Tissues: The high lipid content in biological tissues presents a significant challenge. researchgate.net Extraction often begins with saponification using alcoholic potassium hydroxide (B78521) to break down fats, followed by extraction with an organic solvent. epa.gov Soxhlet extraction with hexane/methylene chloride or PFE are also frequently employed for tissue samples. epa.govfrontiersin.org

The following table summarizes common extraction techniques for various matrices:

Table 1: Matrix-Specific Extraction Procedures for PCDD Analysis

| Sample Matrix | Extraction Technique | Common Solvents | Reference |

|---|---|---|---|

| Soil, Sediment, Fly Ash | Soxhlet Extraction | Toluene | epa.govresearchgate.net |

| Pressurized Fluid Extraction (PFE) | Toluene, Acetone/Toluene | epa.govepa.gov | |

| Water | Liquid-Liquid Extraction | Methylene Chloride | epa.gov |

| Solid-Phase Extraction (SPE) | Not specified | epa.gov | |

| Biological & Adipose Tissue | Soxhlet Extraction | Hexane/Methylene Chloride | epa.gov |

| Saponification followed by solvent extraction | Alcoholic KOH, Organic Solvents | epa.gov |

Cleanup Procedures for Complex Environmental Matrices

Following extraction, the raw extract contains a multitude of co-extracted compounds (e.g., lipids, polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs)) that can interfere with the analysis. nih.govwell-labs.com Therefore, a rigorous, multi-step cleanup procedure is essential to isolate the PCDDs from these interferences. nih.govfood-safety.com

The most common approach involves a series of adsorption column chromatography steps. nih.gov

Acid/Base Treatment: Extracts, particularly from fatty tissues, are often first washed with concentrated sulfuric acid to remove the bulk of organic interferences. nih.govnih.gov

Multilayer Silica (B1680970) Gel Column: A column containing layers of silica gel modified with sulfuric acid, potassium hydroxide, and silver nitrate (B79036) is used to remove different classes of interfering compounds. env.go.jpresearchgate.net Acid-impregnated silica removes polar substances, while silver nitrate-impregnated silica is effective against sulfur-containing compounds. env.go.jp

Alumina (B75360) Column Chromatography: An activated alumina column is frequently used to separate PCDDs from other chlorinated compounds like PCBs. env.go.jpnih.gov

Activated Carbon Column: A column containing activated carbon is a powerful tool for isolating planar molecules like PCDDs from non-planar compounds. The PCDDs are adsorbed onto the carbon, interferences are washed away, and the target analytes are then recovered by back-flushing the column with a strong solvent like toluene. uliege.bej2scientific.eu

For some applications, gel permeation chromatography (GPC) may be used as an initial cleanup step to remove high-molecular-weight substances like lipids based on their size. nih.govj2scientific.eu

Chromatographic Separation Techniques

After extensive cleanup, the extract is concentrated and introduced into a gas chromatograph for the separation of individual PCDD congeners. The complexity of dioxin mixtures, which can contain numerous isomers with similar physical properties, demands high-resolution chromatographic techniques. chromatographyonline.com

High-Resolution Gas Chromatography for Isomer Specificity

High-resolution gas chromatography (HRGC), utilizing long capillary columns, is the standard for achieving isomer-specific separation of PCDDs. nih.govnih.gov The goal is to separate the toxic 2,3,7,8-substituted congeners from other, less toxic isomers. chromatographyonline.com For pentachlorodibenzo-p-dioxins, this means separating the toxic 1,2,3,7,8-PeCDD from other PeCDD isomers, including 1,2,4,8,9-PeCDD.

Achieving adequate separation requires careful optimization of GC parameters, including the temperature program, carrier gas flow rate, and injection technique. nih.gov A typical GC oven temperature program starts at a lower temperature, holds for a period, and then ramps up in stages to higher temperatures to sequentially elute congeners based on their volatility and interaction with the column's stationary phase. nih.gov

Capillary Column Selection and Performance for Pentachlorodibenzo-p-dioxin Isomers

The choice of the capillary column is the most critical factor in achieving the required separation. fishersci.calabicom.cz Column performance is determined by four key parameters: stationary phase, column length, internal diameter (I.D.), and film thickness. labicom.cz

Stationary Phase: The polarity of the stationary phase dictates the column's selectivity. fishersci.ca For dioxin analysis, a non-polar or mid-polar stationary phase is typically used. A 5% phenyl-dimethylpolysiloxane phase (e.g., DB-5, Rtx-5MS) is the most commonly used primary column for separating PCDD congeners according to U.S. EPA methods. chromatographyonline.comresearchgate.net To confirm the identity of certain isomers, a second, more polar column, such as one with a 50% cyanopropylphenyl-dimethylpolysiloxane phase, may be used. chromatographyonline.com The combination of a non-polar DB-5 and a polar SP-2331 column has been shown to be effective for differentiating all toxic isomers from closely eluting ones. researchgate.net

Column Dimensions:

Length: Longer columns provide more theoretical plates and thus better resolution. glsciences.comfujifilm.com For dioxin analysis, columns of 30 to 60 meters are common. chromatographyonline.comglsciences.com

Internal Diameter (I.D.): Narrower bore columns (e.g., 0.18 mm, 0.25 mm) offer higher resolution but have a lower sample capacity. labicom.czglsciences.com An I.D. of 0.25 mm is a standard choice for this application. chromatographyonline.com

Film Thickness: A thinner stationary phase film (e.g., 0.20-0.25 µm) allows for faster mass transfer of the analyte, resulting in sharper peaks and improved resolution. chromatographyonline.comfujifilm.com

The following table summarizes typical capillary column parameters for PCDD isomer analysis:

Table 2: Typical Capillary Column Parameters for HRGC Dioxin Analysis

| Parameter | Typical Specification | Purpose/Effect | Reference |

|---|---|---|---|

| Stationary Phase | 5% Phenyl-dimethylpolysiloxane (e.g., DB-5) | Primary analysis column, separates based on boiling point and polarity | chromatographyonline.comresearchgate.net |

| High-polarity cyanopropylsiloxane (e.g., SP-2331) | Confirmation column, provides different selectivity | researchgate.net | |

| Length | 30 - 60 m | Increases resolution (proportional to √length) | chromatographyonline.comglsciences.com |

| Internal Diameter | 0.25 mm | Standard I.D. balancing resolution and sample capacity | chromatographyonline.comglsciences.com |

| Film Thickness | 0.20 - 0.25 µm | Thinner films improve peak sharpness and resolution | chromatographyonline.comfujifilm.com |

Mass Spectrometric Detection and Quantification

The effluent from the GC column is transferred to a mass spectrometer for detection and quantification. Given the extremely low concentrations of dioxins in environmental samples, a detector with exceptional sensitivity and selectivity is required. nih.gov

High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. nih.govresearchgate.net HRMS instruments, typically magnetic sector analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing them to distinguish between target analytes and interfering ions of the same nominal mass but different elemental composition. researchgate.net For regulatory compliance, a mass resolution of ≥10,000 is generally required. env.go.jp

The instrument is operated in the selected ion monitoring (SIM) mode, where it is programmed to detect only a few specific, characteristic ions for each target congener group. chromatographyonline.com For pentachlorodibenzo-p-dioxins, the molecular ion cluster is monitored. The characteristic isotopic pattern resulting from the five chlorine atoms provides a high degree of confidence in the identification.

Quantification is performed using the isotope dilution method. food-safety.comchromatographyonline.com By comparing the response of the native analyte to the known amount of the added isotopically labeled standard (e.g., ¹³C₁₂-1,2,3,7,8-PeCDD), a highly accurate and precise concentration can be calculated, correcting for any loss of analyte during the sample preparation and analysis process. chromatographyonline.com More recently, triple quadrupole gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been accepted as a confirmatory method, offering an alternative to GC-HRMS. jenck.comsepscience.com

The following table shows the characteristic ions monitored for pentachlorodibenzo-p-dioxins:

Table 3: Ions Monitored for Pentachlorodibenzo-p-dioxin (PeCDD) by HRMS

| Analyte | Ion Type | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Native PeCDD | Molecular Ion | 353.8993 |

| Molecular Ion | 355.8963 | |

| ¹³C₁₂-Labeled PeCDD Standard | Molecular Ion | 365.9395 |

| Molecular Ion | 367.9365 |

| PCDD/F Loss Fragment | COCl Fragment | 290.9324 |

(Note: Exact masses are based on the most abundant isotopes and are representative. Specific ions monitored may vary slightly by method.)

High-Resolution Mass Spectrometry for Definitive Identification

High-resolution mass spectrometry (HRMS), typically coupled with gas chromatography (GC), is the benchmark technique for the definitive identification of PCDDs, including 1,2,4,8,9-PeCDD. researchgate.netnih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of an analyte's elemental composition from its exact mass.

For 1,2,4,8,9-PeCDD, which has a molecular formula of C₁₂H₃Cl₅O₂, HRMS can distinguish its molecular ion from other co-eluting compounds that may have the same nominal mass but a different elemental composition. nih.gov Definitive identification relies on meeting several criteria:

The GC retention time must fall within a specified window of the calibrated standard.

The instrument must detect the characteristic chlorine isotope cluster for the molecular ion of a pentachlorinated dioxin.

The measured exact m/z values for two specific ions in the molecular cluster must be within a defined tolerance (e.g., ±20 ppm) of the theoretical values.

The ratio of the isotope peaks must be within ±15% of the theoretical abundance ratio. epa.gov

This multi-faceted approach provides unambiguous confirmation of the analyte's identity, which is crucial for legal and regulatory scrutiny. nih.gov

Isotope Dilution Mass Spectrometry Principles

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of PCDDs. nih.govisotope.com The technique overcomes the inevitable loss of analyte that occurs during the extensive sample extraction and cleanup processes. researchgate.net The core principle involves adding a known amount of an isotopically labeled analogue of the target analyte to the sample before any processing steps. shimadzu.co.kr

For the analysis of 1,2,4,8,9-PeCDD, a ¹³C₁₂-labeled 1,2,3,7,8-PeCDD is commonly used as a surrogate standard, as specific labeled standards for every non-2,3,7,8-substituted congener are not always available. This labeled standard is chemically identical to the native compound and therefore behaves the same way during extraction, cleanup, and chromatography. researchgate.net However, it is easily distinguished by the mass spectrometer due to its higher mass.

By measuring the response ratio of the native analyte to its isotopically labeled counterpart, the initial concentration of the native 1,2,4,8,9-PeCDD in the sample can be calculated accurately, regardless of procedural losses. epa.govthermofisher.com This approach ensures high precision and accuracy in the final reported concentration.

Quantitation Limits and Analytical Sensitivity

The sensitivity of analytical methods for PCDDs is highly dependent on the sample matrix, the level of interference, and the instrumentation used. well-labs.comca.gov For 1,2,4,8,9-PeCDD, analytical methods are designed to achieve extremely low detection limits, often in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range.

Method detection limits (MDLs) and quantitation limits (QLs) are established during method validation. researchgate.net For instance, methods like EPA 1613 are capable of reaching part-per-quadrillion (ppq) levels in aqueous samples and part-per-trillion (ppt) levels in solid matrices like soil, sediment, and tissue. well-labs.comepa.gov Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) has also been developed as a cost-effective alternative to HRMS, demonstrating the ability to detect analytes at the femtogram-per-milliliter (fg/mL) level in water samples. shimadzu.co.krresearchgate.net

| Matrix Type | Typical Quantitation Range | Reference Methodologies |

|---|---|---|

| Water | pg/L to fg/L (ppq) | EPA 1613, GC-MS/MS |

| Soil/Sediment | ng/kg (ppt) | EPA 8290A, EPA 1613 |

| Biota (Fish Tissue) | ng/kg (ppt) | EPA 1613 |

| Air (Emissions) | pg/dscm to ng/dscm | CARB Method 428 |

Isomer-Specific Analysis and Challenges

A primary analytical challenge in the analysis of 1,2,4,8,9-PeCDD is its separation from other PCDD isomers, particularly other pentachlorodibenzo-p-dioxins. Isomer-specific determination is critical because the toxic properties of PCDDs vary significantly between congeners. accustandard.com

Distinguishing this compound from Co-eluting Isomers

There are 22 possible isomers of pentachlorodibenzo-p-dioxin. Achieving complete chromatographic separation of all of them is a significant challenge. nih.gov Standard non-polar capillary GC columns, such as a DB-5, may not be able to resolve 1,2,4,8,9-PeCDD from other PeCDD isomers that have similar boiling points and polarities. ca.gov

To overcome co-elution, analysts often employ a multi-column approach. ca.gov Analysis is first performed on a primary column (e.g., DB-5). If a peak is identified as a PeCDD, confirmation is performed by analyzing the same extract on a second column with a different stationary phase chemistry, such as a more polar column (e.g., SP-2331). ca.govnacalai.com A compound is considered positively identified only if it meets all identification criteria on both columns. This dual-column confirmation provides a higher degree of confidence in the isomer-specific identification of congeners like 1,2,4,8,9-PeCDD.

Method Validation and Quality Assurance for PCDD/PCDF Analysis

To ensure that analytical results are reliable, traceable, and comparable between laboratories, a rigorous method validation and quality assurance/quality control (QA/QC) program is essential. researchgate.net Regulatory methods such as EPA 1613 and 8290A have strict, built-in QA/QC requirements. well-labs.comlanl.gov

Method validation involves experimentally verifying that the analytical procedure is fit for its intended purpose. researchgate.net This includes assessing a range of performance characteristics.

| Parameter | Description | Typical Acceptance Criteria (Example) |

|---|---|---|

| Precision | The degree of agreement among replicate measurements. | Relative Standard Deviation (RSD) ≤ 20% |

| Accuracy/Recovery | The closeness of a measured value to the true value, often assessed by spiking samples with a known amount of analyte. | Isotope-labeled standard recovery within 40-135% |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation Coefficient (R²) > 0.995 |

| Selectivity/Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Resolution of critical isomer pairs |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10:1 |

Ongoing QA/QC measures include the routine analysis of method blanks to check for contamination, calibration verification standards to ensure instrument stability, and laboratory control samples to monitor the performance of the entire analytical system. shimadzu.co.krlanl.gov

Reference Standards and Certified Materials for Pentachlorodibenzo-p-dioxins

The accuracy of any analysis is fundamentally dependent on the quality of the reference standards used for calibration and control. For PeCDDs, a variety of high-purity reference materials are available from commercial suppliers. isotope.comaccustandard.comdspsystems.eu These materials are critical for instrument calibration, identity confirmation, and method validation. nih.gov

These standards fall into several categories:

Native Analytical Standards: Solutions of unlabeled (native) 1,2,4,8,9-PeCDD of known purity and concentration, used to create calibration curves and for spiking experiments. dspsystems.eu

Isotope-Labeled Standards: Solutions containing ¹³C- or ³⁷Cl-labeled congeners. These are used as internal, surrogate, and injection standards in the isotope dilution technique. researchgate.netdspsystems.eu

Certified Reference Materials (CRMs): These are materials, such as sediment, fish tissue, or fly ash, that contain certified concentrations of various PCDDs, including PeCDDs. researchgate.netnih.gov Analyzing a CRM and obtaining results within the certified range provides the highest level of confidence in the accuracy of the entire analytical method, from extraction to final measurement. nih.gov

The preparation of these standards is a tightly controlled process involving chemical synthesis, rigorous purification, and multi-technique verification of identity, purity, and concentration to ensure their suitability for trace-level analysis. dspsystems.eu

Lack of Specific Research on this compound Precludes Detailed Analysis of its Molecular and Cellular Mechanisms

A thorough review of available scientific literature reveals a significant gap in the specific experimental data required to detail the molecular and cellular mechanisms of action for the chemical compound this compound (1,2,4,8,9-PCDD). While the broader class of polychlorinated dibenzo-p-dioxins (PCDDs) and dioxin-like compounds have been extensively studied, with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) serving as the prototypical example, research focusing solely on the 1,2,4,8,9-PCDD congener is not sufficiently available to construct a detailed and scientifically accurate article as requested.

The toxic and biological effects of dioxin-like compounds are primarily mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.govescholarship.org The general mechanism involves the binding of a dioxin congener to the AhR, leading to a cascade of events including receptor translocation to the nucleus, dimerization with the AhR nuclear translocator (ARNT), and subsequent binding to specific DNA sequences known as dioxin responsive elements (DREs). escholarship.org This interaction alters the transcription of a battery of genes, most notably those encoding for Cytochrome P450 enzymes, such as CYP1A1 and CYP1B1. nih.govmdpi.com

The potency of different dioxin congeners to elicit these responses varies and is quantified using Toxic Equivalency Factors (TEFs), which are relative measures of toxicity compared to TCDD (TEF = 1). ca.govwikipedia.orgornl.gov These factors are determined based on a collection of in vivo and in vitro studies. wikipedia.org However, specific TEF values and the underlying experimental data for the 1,2,4,8,9-PCDD congener are not well-documented in the available literature. For a PCDD to be considered of high toxicological concern, it typically requires chlorine atoms at the 2, 3, 7, and 8 positions. ca.govmst.dk The congener this compound does not fit this substitution pattern, which may contribute to the limited research on its specific biological activity.

Consequently, a detailed discussion of the following for this compound, as per the requested outline, cannot be provided with scientific rigor:

Molecular and Cellular Mechanisms of Action for Dioxin Like Compounds

Downstream Signaling Cascades and Cellular Responses:

Interference with Endogenous Signaling Pathways:There is no specific information on how 1,2,4,8,9-PCDD might interfere with other signaling pathways, such as Wnt/β-catenin or those involving retinoic acid.

Due to the strict adherence to providing scientifically accurate information solely on 1,2,4,8,9-Pentachlorodibenzo-p-dioxin, and the absence of such specific data in the scientific literature, the generation of the requested article is not feasible at this time. To do so would require extrapolation from other, structurally different dioxin congeners, which would be speculative and violate the principles of scientific accuracy.

Cellular Adaptation and Stress Responses

The toxic effects of dioxin-like compounds are primarily mediated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding a ligand like a dioxin, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin responsive elements (DREs). This interaction alters the transcription of a wide array of genes, leading to various cellular responses.

One of the key responses initiated by potent AhR agonists is oxidative stress. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The induction of cytochrome P450 enzymes, particularly CYP1A1, is a hallmark of AhR activation and a significant source of ROS production. This elevated oxidative stress can lead to a cascade of damaging cellular events, including lipid peroxidation, DNA damage, and alterations in membrane fluidity. nih.govoldbluewater.com Studies have demonstrated that TCDD administration in animal models leads to significant increases in lipid peroxidation in mitochondrial and microsomal membranes, a surge in hepatic nuclear DNA single-strand breaks, and changes in cellular calcium homeostasis. oldbluewater.com

These events trigger cellular stress response pathways. The cell attempts to adapt to the chemical insult through various mechanisms, which can include the activation of stress-activated protein kinases (SAPKs). However, the persistent nature of compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) means the AhR signaling remains chronically activated, leading to a sustained stress response that can overwhelm adaptive mechanisms and contribute to the observed toxicity. epa.gov For a compound to elicit these responses, initial binding and activation of the AhR is a critical prerequisite.

Structure-Activity Relationships for Pentachlorinated Dibenzo-p-dioxins

The biological and toxicological potency of polychlorinated dibenzo-p-dioxins (PCDDs) is highly dependent on their molecular structure, specifically the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) framework. This relationship between chemical structure and biological activity is fundamental to understanding the varying toxicities among the 75 possible PCDD congeners.

Impact of Chlorination Pattern on AhR Binding Affinity and Efficacy

The primary determinant for the toxic potency of a PCDD congener is its ability to bind to and activate the AhR. Decades of research have established a clear structure-activity relationship: high-affinity binding requires the molecule to be relatively planar and to have chlorine atoms substituted in the lateral positions—specifically at carbons 2, 3, 7, and 8. nih.gov These lateral chlorine atoms are crucial for the molecule to fit effectively within the ligand-binding pocket of the AhR. nih.gov

Congeners that are chlorinated at all four lateral positions, such as TCDD, are the most potent AhR agonists. nih.gov As chlorine atoms are added to non-lateral positions (1, 4, 6, or 9), the binding affinity for the AhR generally decreases. The compound at the center of this article, This compound , lacks the required 2,3,7,8-chlorination pattern. It has only two of the four lateral positions (2 and 8) chlorinated. The absence of chlorine at positions 3 and 7 drastically reduces its ability to bind to the AhR. Consequently, its efficacy in activating the subsequent downstream genetic and toxic pathways is considered to be extremely low or negligible compared to 2,3,7,8-substituted congeners. While specific experimental binding affinity data for the 1,2,4,8,9-isomer is scarce due to its low toxicological relevance, computational models and structure-activity relationship studies consistently predict very poor interaction with the AhR. researchgate.net

Comparative Potency of this compound within PCDD Congeners

The potency of a PCDD congener is a direct function of its AhR binding affinity. The reference compound, 2,3,7,8-TCDD, is the most potent congener. nih.gov The most toxic pentachlorinated dibenzo-p-dioxin is 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD), which retains the crucial 2,3,7,8-substitution pattern.

Due to its lack of lateral chlorination at positions 3 and 7, This compound is considered to be of low toxicological concern. There is a lack of specific in vivo or in vitro studies measuring its potency relative to other PCDDs, as research efforts are concentrated on the congeners known to contribute to toxicity. Based on the well-established structure-activity relationships, its potency is inferred to be several orders of magnitude lower than that of 1,2,3,7,8-PeCDD and is considered insignificant in toxicological assessments.

Toxic Equivalency Factor (TEF) Concept and its Application to Pentachlorodibenzo-p-dioxins

To assess the risk posed by complex mixtures of dioxin-like compounds found in the environment, the Toxic Equivalency Factor (TEF) concept was developed. unimib.it This approach assigns a relative potency value to each dioxin-like compound, comparing its toxicity to that of the most potent congener, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. unimib.itbundesumweltministerium.de The total toxicity of a mixture can then be expressed as a single value, the Toxic Equivalence (TEQ), by summing the products of the concentration of each congener and its respective TEF. nih.gov

The World Health Organization (WHO) has established TEFs for the 17 PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners that exhibit dioxin-like toxicity. eurofins.de A critical requirement for a compound to be included in the TEF scheme is that it must be substituted at the 2, 3, 7, and 8 positions. unimib.it As This compound does not meet this structural requirement, it is not considered a "dioxin-like" compound in the regulatory sense and is not assigned a TEF value. Its contribution to the total TEQ of a mixture is therefore zero.

The table below shows the 2022 WHO-TEF values for the pentachlorinated PCDD and PCDF congeners that are included in the TEF scheme, providing a clear contrast to the non-toxic nature of the 1,2,4,8,9-isomer.

| Compound | Abbreviation | WHO 2005 TEF | WHO 2022 TEF |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1,2,3,7,8-PeCDD | 1 | 0.4 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 1,2,3,7,8-PeCDF | 0.03 | 0.01 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 2,3,4,7,8-PeCDF | 0.3 | 0.1 |

| This compound | N/A | N/A | |

| Data sourced from the World Health Organization 2022 reevaluation. nih.goveurofins.de |

Ecotoxicological Investigations of Dioxin Like Compounds in Environmental Compartments

Aquatic Ecosystems

The ecotoxicological impact of 1,2,4,8,9-Pentachlorodibenzo-p-dioxin (1,2,4,8,9-PeCDD) in aquatic environments is a subject of concern due to the persistence and potential for bioaccumulation of dioxin-like compounds. However, specific research focusing solely on the 1,2,4,8,9-PeCDD congener is limited. Much of the understanding of its behavior and effects is extrapolated from studies on other polychlorinated dibenzo-p-dioxins (PCDDs), particularly the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD).

For dioxin-like compounds in general, observed effects in aquatic organisms include:

Invertebrates: Aquatic invertebrates are generally considered less sensitive to the toxic effects of dioxins compared to vertebrates. waterquality.gov.au However, they play a crucial role in the bioaccumulation and transfer of these compounds through the food web.

Aquatic Communities: The impact on individual species can lead to broader community-level effects, such as alterations in species composition and food web dynamics. The loss of sensitive species can have cascading effects on the entire ecosystem.

Table 1: Summary of Potential Ecotoxicological Effects of Dioxin-Like Compounds on Aquatic Organisms

| Organism Group | Potential Effects (Primarily based on 2,3,7,8-TCDD) |

| Fish | Early life stage mortality, developmental abnormalities, reproductive failure, immunotoxicity |

| Invertebrates | Bioaccumulation, potential for sublethal effects on reproduction and growth |

| Birds (Fish-eating) | Reproductive impairment, developmental abnormalities, eggshell thinning |

| Mammals (Fish-eating) | Reproductive and developmental toxicity, immunotoxicity, carcinogenicity |

This table is illustrative and based on general knowledge of dioxin-like compounds, as specific data for 1,2,4,8,9-PeCDD is scarce.

Due to their hydrophobic nature, PCDDs, including 1,2,4,8,9-PeCDD, have a strong tendency to partition from the water column into sediments. The organic carbon content of the sediment is a key factor influencing this partitioning, with higher organic carbon leading to greater sorption of dioxins. mdpi.commit.edu This process makes sediments a significant sink and a long-term source of dioxins in aquatic ecosystems. epa.gov

The bioavailability of sediment-bound 1,2,4,8,9-PeCDD to benthic (sediment-dwelling) organisms is a complex process. Factors influencing bioavailability include:

Sediment characteristics (e.g., organic carbon content, particle size).

Organism-specific factors (e.g., feeding strategy, lipid content, metabolic capacity).

Chemical properties of the congener.

Benthic invertebrates can be exposed to 1,2,4,8,9-PeCDD through ingestion of contaminated sediment particles and porewater. This exposure route is a critical entry point for dioxins into the aquatic food web. researchgate.net

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time, to levels higher than in the surrounding environment. Dioxins, including 1,2,4,8,9-PeCDD, are highly prone to bioaccumulation due to their lipophilicity (affinity for fats) and resistance to metabolic degradation. epa.govresearchgate.net

The transfer and magnification of 1,2,4,8,9-PeCDD through the food web (biomagnification) is a significant concern. This process leads to the highest concentrations in organisms at the top of the food chain, such as predatory fish, marine mammals, and fish-eating birds. researchgate.net Ingestion of contaminated food is the primary route of exposure for higher trophic level organisms. ekb.eg

The bioaccumulation potential of a specific dioxin congener is often expressed by its Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biota-Sediment Accumulation Factor (BSAF). While specific values for 1,2,4,8,9-PeCDD are not available, research on other PCDDs demonstrates their significant potential for accumulation in aquatic food webs.

Table 2: Key Parameters in the Bioaccumulation of Dioxin-Like Compounds

| Parameter | Description |

| Bioconcentration Factor (BCF) | Ratio of the concentration of a chemical in an organism to its concentration in the surrounding water. |

| Bioaccumulation Factor (BAF) | Ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment, including water, food, and sediment. |

| Biota-Sediment Accumulation Factor (BSAF) | Ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. |

This table provides definitions for key bioaccumulation parameters. Specific values for 1,2,4,8,9-PeCDD are not currently available.

Terrestrial Ecosystems

The ecotoxicology of 1,2,4,8,9-PeCDD in terrestrial ecosystems is another area where specific data is lacking, and knowledge is largely inferred from studies on other dioxins. Soils are a major reservoir for dioxins deposited from the atmosphere. frontiersin.org

Soil organisms are in direct contact with contaminants and are crucial for maintaining soil health and fertility. The impact of 1,2,4,8,9-PeCDD on these organisms is not well-documented.

Soil Invertebrates: Earthworms and other soil invertebrates can accumulate dioxins from the soil. This can lead to adverse effects on their populations and also facilitates the transfer of these compounds to terrestrial predators.

Soil Microorganisms: The microbial community in soil is vital for nutrient cycling and decomposition. High concentrations of dioxins may alter the structure and function of microbial communities. frontiersin.orgresearchgate.net Some microorganisms, however, have been shown to be capable of degrading certain PCDD congeners. For instance, the white-rot fungus Phlebia lindtneri has been observed to biotransform 1,2,8,9-tetrachlorodibenzo-p-dioxin, a structurally related compound. nih.gov This suggests a potential for microbial degradation of 1,2,4,8,9-PeCDD, although the efficiency and pathways are unknown.

The uptake of dioxins by terrestrial plants is generally considered to be low, particularly for the more chlorinated congeners, due to their strong sorption to soil organic matter and low water solubility. nih.gov However, some uptake can occur, primarily through root systems, with limited translocation to the aerial parts of the plant. nih.gov Surface contamination of leaves and other plant parts by atmospheric deposition is also a significant pathway of contamination. acs.org

Once inside the plant, the potential for biotransformation of 1,2,4,8,9-PeCDD is largely unknown. Plants possess enzymatic systems that can metabolize various organic pollutants, but the extent to which they can transform persistent compounds like dioxins is not well understood.

Table 3: Potential Fate and Effects of 1,2,4,8,9-PeCDD in Terrestrial Ecosystems

| Compartment | Process/Effect |

| Soil | Strong sorption to organic matter, long-term persistence |

| Soil Invertebrates | Bioaccumulation, potential for toxicity, transfer to higher trophic levels |

| Soil Microorganisms | Potential for alteration of community structure, potential for biodegradation |

| Terrestrial Plants | Low root uptake, surface contamination via atmospheric deposition, limited biotransformation |

This table summarizes the likely behavior and impacts of 1,2,4,8,9-PeCDD in terrestrial environments based on general principles of dioxin ecotoxicology.

Accumulation in Terrestrial Wildlife and Mammalian Species

PCDDs are persistent, ubiquitous environmental pollutants that are resistant to degradation. clu-in.org Due to their chemical properties, they tend to accumulate in the environment and living organisms. The primary mechanism driving this accumulation is their lipophilicity, or tendency to dissolve in fats rather than water.

Once released into the environment, from sources such as industrial processes or combustion, PCDDs bind strongly to soil and sediment particles. clu-in.org From here, they enter the food chain. Terrestrial animals can be exposed by ingesting contaminated soil or consuming plants that have been contaminated by atmospheric deposition. clu-in.org Because PCDDs are not easily metabolized or excreted, they accumulate in the fatty tissues of these animals. clu-in.org This process, known as bioaccumulation, leads to a progressive increase in concentration at higher trophic levels, a phenomenon called biomagnification. wikipedia.org As a result, predatory mammals and birds at the top of the food chain often carry the highest body burdens of these compounds.

While these principles of bioaccumulation apply to all PCDD congeners based on their shared chemical characteristics, environmental and biological monitoring programs focus almost exclusively on the 17 congeners recognized for their dioxin-like toxicity. Data on the specific concentrations of non-2,3,7,8-substituted congeners like 1,2,4,8,9-PeCDD in wildlife tissues are therefore exceptionally scarce, as they are not considered relevant for assessing toxicological risk.

Table 1: Physicochemical Properties of PCDDs Influencing Bioaccumulation

This interactive table outlines the general properties of PCDDs that lead to their accumulation in wildlife.

| Property | Description | Consequence for Accumulation |

| Persistence | Resistant to chemical, biological, and photolytic degradation. | Long half-life in the environment allows for prolonged exposure and uptake by organisms. |

| Lipophilicity | High affinity for lipids (fats) and low water solubility. | Leads to storage in the fatty tissues of animals rather than being excreted. |

| Low Volatility | Low tendency to evaporate into the atmosphere. | Tends to remain bound to soils and sediments where it can enter the food web. |

| Biomagnification | Concentration increases at successively higher levels in the food chain. | Top predators (e.g., raptors, carnivorous mammals) accumulate the highest concentrations. |

Comparative Ecotoxicological Studies

Differences in Species Sensitivity to Dioxin-Like Effects

A hallmark of dioxin toxicology is the vast difference in sensitivity to the effects of 2,3,7,8-substituted congeners among different animal species. wikipedia.org These differences can span several orders of magnitude. For instance, the hamster is one of the least sensitive species to the acute lethal effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), while the guinea pig is exceptionally sensitive. wikipedia.org Significant variability also exists among birds and fish, with certain fish species, like salmonids, and fish-eating mammals, such as mink, being among the most sensitive animals known. epa.gov

This species-specific sensitivity is primarily attributed to variations in the structure and function of the aryl hydrocarbon receptor (AhR), the protein that mediates dioxin-like toxicity. epa.govoup.com Differences in the amino acid sequence of the AhR's ligand-binding domain affect how strongly it binds to dioxin-like compounds, which in turn influences the magnitude of the downstream toxic response.

Because 1,2,4,8,9-PeCDD lacks the required 2,3,7,8-chlorine substitution, it does not significantly bind to or activate the AhR. ca.gov Therefore, it does not induce the characteristic spectrum of dioxin-like effects. As a result, comparative ecotoxicological studies to determine species sensitivity to 1,2,4,8,9-PeCDD have not been a research priority, and specific data on this topic are not available. The established differences in sensitivity are relevant only to the toxic, 2,3,7,8-substituted congeners.

Table 2: Examples of Species Sensitivity to the Acute Lethality of 2,3,7,8-TCDD

This interactive table illustrates the wide range of sensitivity across different species to the most potent dioxin congener, 2,3,7,8-TCDD.

| Species | LD₅₀ (μg/kg body weight) | Relative Sensitivity |

| Guinea Pig | ~1 | Very High |

| Mink | ~4 | High |

| Rat (Long-Evans) | ~10 | High |

| Rat (Han/Wistar) | >3,000 | Low |

| Hamster | >5,000 | Very Low |

Data compiled from multiple toxicological studies.

Assessment of Dioxin Mixtures and Cumulative Ecotoxicological Risk

In the environment, dioxins are always present as complex mixtures of multiple congeners, each with a different level of toxicity. wikipedia.org To assess the cumulative risk of these mixtures, regulatory bodies and scientists use the Toxic Equivalency Factor (TEF) methodology. ca.govepa.gov

This approach assigns a TEF value to each dioxin-like compound, expressing its toxicity relative to the most potent congener, 2,3,7,8-TCDD, which is assigned a TEF of 1. wikipedia.orggrist.org The total dioxin-like toxicity of a mixture, known as the Toxic Equivalent (TEQ), is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. epa.gov This system allows the toxicity of a complex mixture to be expressed as a single, manageable value.

The assignment of a TEF is based on a strict set of criteria, including structural similarity to 2,3,7,8-TCDD and the ability to bind to and activate the AhR. wikipedia.org The compound 1,2,4,8,9-PeCDD does not meet these criteria due to its substitution pattern. Therefore, it is not assigned a TEF by the World Health Organization (WHO) and is considered to have negligible dioxin-like toxicity. nih.gov In the assessment of cumulative ecotoxicological risk from dioxin mixtures, the concentration of 1,2,4,8,9-PeCDD is not included in the TEQ calculation.

Table 3: World Health Organization (WHO) 2005 Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzo-p-dioxins (PCDDs) for Mammals

This interactive table shows the TEF values for the seven PCDD congeners considered to have dioxin-like toxicity.

| Compound Name | Abbreviation | WHO-TEF (2005) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 2,3,7,8-TCDD | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1,2,3,7,8-PeCDD | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,4,7,8-HxCDD | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,6,7,8-HxCDD | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 1,2,3,7,8,9-HxCDD | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 1,2,3,4,6,7,8-HpCDD | 0.01 |

| Octachlorodibenzo-p-dioxin | OCDD | 0.0003 |

**this compound is not included in this list as it is not a 2,3,7,8-substituted congener and is not assigned a TEF.

Regulatory Science and Environmental Policy for Polychlorinated Dibenzo P Dioxins

International Conventions and Agreements

Stockholm Convention on Persistent Organic Pollutants (POPs) and PCDDs

The Stockholm Convention on Persistent Organic Pollutants is a landmark international environmental treaty aimed at eliminating or restricting the production and use of persistent organic pollutants (POPs). ca.gov Polychlorinated dibenzo-p-dioxins (PCDDs) are listed in Annex C of the Convention as unintentionally produced POPs. ornl.gov This means that while they are not commercially produced, their formation and release from anthropogenic sources must be minimized and, where feasible, ultimately eliminated. ornl.gov

The Convention requires signatory parties to take measures to reduce the total releases of unintentionally produced POPs, including PCDDs, from anthropogenic sources with the goal of their continuing minimization and, where feasible, ultimate elimination. ornl.gov This is to be achieved through the development and implementation of national action plans that identify, characterize, and address the sources of these releases. The "Dirty Dozen," the initial group of twelve POPs targeted by the convention, includes PCDDs, highlighting their global concern. ornl.gov

National Regulatory Frameworks and Guidelines

Various countries have established their own regulatory frameworks to manage the risks posed by dioxins, including setting emission limits and food safety standards.

Environmental Protection Agency (EPA) Regulations and Emission Limits

In the United States, the Environmental Protection Agency (EPA) regulates dioxins under several statutes. The Clean Air Act (CAA) lists 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most toxic dioxin congener, as a hazardous air pollutant, leading to regulations on emissions from various industrial sources. eurofins.de The Clean Water Act (CWA) also addresses dioxin discharges into waterways. europa.eu Furthermore, the Resource Conservation and Recovery Act (RCRA) governs the management and disposal of wastes containing dioxins. europa.eu

The EPA's approach to regulating dioxin emissions often involves setting stringent limits for sources such as municipal waste combustors and medical waste incinerators. These limits are typically expressed in terms of toxic equivalency (TEQ), which accounts for the varying toxicity of different dioxin congeners.

Canadian Environmental Protection Act (CEPA) and Dioxin Control

Under the Canadian Environmental Protection Act, 1999 (CEPA), polychlorinated dibenzo-para-dioxins that have the molecular formula C12H(8-n)ClnO2 in which "n" is greater than 2 are listed in Schedule 1 of the List of Toxic Substances. nih.gov This listing provides the authority for the Canadian government to develop and implement regulations to manage the risks associated with these substances.

Canada has implemented a range of measures to control dioxin releases, including regulations for pulp and paper mills, waste incinerators, and other industrial sectors. The focus is on pollution prevention and the virtual elimination of toxic substances.

European Union Regulations on Dioxins in Foodstuffs and Feed

The European Union (EU) has established comprehensive regulations to control the presence of dioxins in the food chain. epa.gov Maximum levels for the sum of dioxins and dioxin-like PCBs have been set for a wide variety of foodstuffs, including meat, fish, eggs, milk, and their products, as well as for animal feed. nih.govornl.govwikipedia.org These legally binding limits are designed to ensure a high level of human health protection. nih.govornl.gov

The EU's strategy involves an integrated approach, recognizing that contamination of animal feed is a primary pathway for dioxins to enter the human food supply. epa.gov Regular monitoring and enforcement of these maximum levels are key components of the EU's food safety policy.

Risk Assessment Methodologies

The risk assessment of dioxins is a critical component of regulatory science and is primarily based on the concept of Toxic Equivalency Factors (TEFs).

The TEF methodology is a scientifically accepted approach for assessing the risks of complex mixtures of dioxin-like compounds. This method compares the toxicity of individual dioxin congeners to that of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.0. Other congeners are assigned TEF values based on their relative toxicity. The total toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ).

It is important to note that the TEF system primarily applies to dioxin congeners that exhibit a specific three-dimensional structure, allowing them to bind to the aryl hydrocarbon (Ah) receptor, which is a key step in mediating their toxic effects. This typically includes congeners with chlorine atoms in the 2, 3, 7, and 8 positions.

For the specific compound 1,2,4,8,9-Pentachlorodibenzo-p-dioxin , there is no internationally recognized Toxic Equivalency Factor assigned by the World Health Organization (WHO). This is because it lacks the 2,3,7,8-substitution pattern, and therefore, it is not considered to exhibit significant "dioxin-like" toxicity through the Ah receptor pathway. Consequently, in regulatory risk assessments, this specific congener does not contribute to the calculated TEQ of a sample.

The following interactive data table displays the WHO-2005 Toxic Equivalency Factors for the 17 dioxin and furan (B31954) congeners of toxicological concern.

| Compound | TEF Value |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

Environmental Risk Assessment for Dioxin Contamination

Environmental risk assessment for dioxin contamination, including congeners such as this compound, is a systematic process used to evaluate the potential adverse effects on human health and the environment. This process involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. Polychlorinated dibenzo-p-dioxins (PCDDs) are a group of 75 related compounds, or congeners, that are formed as unintentional byproducts of various industrial and combustion processes. clu-in.org

Hazard identification for PCDDs confirms that these compounds are persistent, bioaccumulative, and toxic. The primary mechanism of toxicity for many dioxin congeners is mediated through the aryl hydrocarbon receptor (AhR), which can lead to a range of adverse health effects. wikipedia.org The most toxic and well-studied congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). wikipedia.org However, there is a significant lack of specific toxicological data for many other congeners, including this compound.

The dose-response assessment for dioxins is complicated by the fact that they almost always exist in the environment as complex mixtures. To address this, a component-based approach using Toxic Equivalency Factors (TEFs) is employed, which is discussed in detail in the following section.

Exposure assessment involves identifying the pathways through which humans and ecological receptors may come into contact with dioxins. For this compound, as with other PCDDs, potential exposure routes include ingestion of contaminated soil or food, inhalation of airborne particles, and dermal contact. The environmental fate and transport of this specific congener are not well-documented, which presents a significant challenge in accurately quantifying exposure levels.

Finally, risk characterization integrates the information from the previous steps to estimate the probability and magnitude of adverse effects. For this compound, the lack of specific toxicity and exposure data necessitates making conservative assumptions based on the broader class of PCDDs, which introduces a high degree of uncertainty into the risk assessment.

Use of Toxic Equivalency Factors (TEFs) in Risk Management

The Toxic Equivalency Factor (TEF) approach is a cornerstone of risk management for dioxins and dioxin-like compounds. wikipedia.org This methodology allows for the assessment of the combined toxicity of a mixture of these compounds by expressing the toxicity of each congener in terms of the most toxic form, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.org The toxicity of other congeners is then represented as a fraction of the toxicity of 2,3,7,8-TCDD.

TEFs are developed through a rigorous scientific process that evaluates a range of toxicological endpoints and are periodically reviewed and updated by international bodies such as the World Health Organization (WHO). The WHO has established TEFs for the 17 most toxic PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners, which all have chlorine atoms in the 2,3,7, and 8 positions.

A significant challenge in the regulatory science of dioxins is the lack of established TEFs for many of the 75 PCDD congeners, including this compound. Congeners that lack the 2,3,7,8-substitution pattern are generally considered to be less toxic and are often not assigned a TEF. The absence of a TEF for this compound means that its contribution to the total TEQ of a mixture is typically considered to be zero. This assumption, while pragmatic from a regulatory standpoint, may not fully account for any potential, albeit lower, toxicity of this congener.

The following interactive table displays the 2005 WHO TEFs for human health risk assessment of PCDDs.

| Compound | TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

| This compound | N/A |

N/A: Not available. A TEF has not been established for this congener.

Challenges in Assessing Bioavailability and Environmental Mobility for Regulatory Purposes

Assessing the bioavailability and environmental mobility of dioxins is critical for understanding their potential for exposure and risk. However, these are complex processes that are influenced by a variety of factors, posing significant challenges for regulatory science, particularly for less-studied congeners like this compound.

Bioavailability refers to the fraction of a substance that is absorbed by an organism and is available to cause a biological effect. For dioxins in soil and sediment, bioavailability is largely controlled by their strong sorption to organic matter and clay particles. This sequestration can reduce their uptake by organisms. However, the specific factors governing the bioavailability of this compound from different environmental matrices have not been well-characterized. The lack of congener-specific bioavailability data means that risk assessments often rely on default assumptions, which may over or underestimate the actual risk.

Environmental mobility describes the movement of a chemical through different environmental compartments, such as air, water, and soil. Dioxins are generally characterized by low water solubility and a high affinity for particulate matter, which limits their mobility in aqueous systems. However, they can be transported over long distances through atmospheric deposition and the movement of contaminated soils and sediments. The environmental mobility of this compound is not well understood. Its specific partitioning behavior between soil, water, and air, as well as its potential for bioaccumulation in food chains, remains largely unquantified.

The regulatory challenges stemming from these data gaps are substantial. Without reliable data on the bioavailability and mobility of this compound, it is difficult to:

Develop accurate environmental fate and transport models.

Establish meaningful soil and sediment quality guidelines.

Assess the effectiveness of remediation strategies.

Conduct robust human health and ecological risk assessments.

Consequently, regulatory decisions regarding sites contaminated with mixtures of dioxins that include less-characterized congeners like this compound are often made with a high degree of uncertainty.

Emerging Research Directions and Knowledge Gaps for Pentachlorodibenzo P Dioxins

Novel Formation Pathways and Minimization Strategies

Research into the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) has traditionally focused on high-temperature industrial and combustion processes. However, recent studies are exploring novel formation pathways, particularly in organochemical industries. High levels of PCDD/Fs have been detected in products like chloranil, the herbicide 2,4-D, and 1,4-dichlorobenzene. epa.gov The congener profiles in different chemical plants often show similarities, which are linked to the degree of chlorination of the products and the purification processes employed. epa.gov

For less-chlorinated PCDFs, specific formation pathways have been proposed to explain why certain congeners, such as 2-MoCDF, 2,8-DiCDF, and 2,4,8-TrCDF, are dominant. epa.gov Understanding these chemical-specific pathways is a critical knowledge gap for isomers like 1,2,4,8,9-PeCDD. While this isomer is known to be formed during various combustion processes, its specific precursors and formation mechanisms in industrial chemical synthesis are not well-defined. nih.gov

Minimization strategies are evolving from solely focusing on end-of-pipe combustion controls to process-integrated measures. This includes modifying chemical manufacturing processes, optimizing reaction conditions (temperature, pressure, catalysts), and improving purification techniques to prevent the initial formation of dioxin precursors. A significant knowledge gap remains in developing cost-effective strategies tailored to specific industrial processes that are known sources of PeCDD congeners.

Advanced Remediation Technologies for Dioxin-Contaminated Sites

Remediating sites contaminated with persistent organic pollutants like 1,2,4,8,9-Pentachlorodibenzo-p-dioxin presents a significant environmental challenge due to their strong adherence to soil and sediment particles. researchgate.net While traditional methods like high-temperature incineration are effective, research is increasingly focused on less energy-intensive and more environmentally friendly technologies. clu-in.org

Advanced remediation strategies currently under investigation include:

Bioremediation : This approach utilizes microorganisms, fungi, and plants to break down or sequester dioxins. olympianwatertesting.com Techniques like bioaugmentation and biostimulation aim to enhance the activity of native microbial communities. researchgate.net Phytoremediation, using plants such as zucchini, cucumber, and alfalfa, shows promise for dioxin removal through root uptake and transpiration. researchgate.netnih.gov The effectiveness of bioremediation can be significantly enhanced by the use of biosurfactants (e.g., rhamnolipids), which increase the bioavailability of dioxins to microbes. nih.gov

Advanced Oxidation Processes (AOPs) : AOPs use powerful oxidizing agents, such as hydroxyl radicals (•OH), to chemically dismantle the structure of dioxins into less harmful compounds. olympianwatertesting.com Common AOPs include UV/H2O2 and ozone-based treatments. olympianwatertesting.com

Thermal Desorption : Operating at lower temperatures than incineration, this technology vaporizes dioxins from soil, allowing them to be collected and treated in a concentrated form. clu-in.org

Soil Washing : This technique uses solvents or surfactants to extract contaminants from soil, reducing the volume of material that requires further treatment. princeton.edu Organic solvents have shown high removal efficiencies for dioxins from contaminated soil. clu-in.org

Nanotechnology : The use of nanoparticles, such as zero-valent iron nanoparticles (nZVI), is an emerging field for dioxin remediation. olympianwatertesting.com Their high reactivity and large surface area make them effective for in-situ treatment of contaminated soil and groundwater. olympianwatertesting.com

| Technology | Mechanism | Key Research Findings & Advantages | Challenges & Knowledge Gaps |

|---|---|---|---|